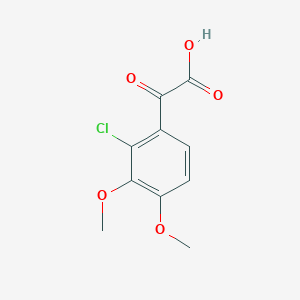![molecular formula C9H20ClN B6599784 methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride CAS No. 1895475-23-6](/img/structure/B6599784.png)
methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride is a chemical compound with a complex structure, characterized by a cyclopropyl ring with multiple methyl groups and an amine group attached to a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride typically involves multiple steps, starting with the formation of the cyclopropyl ring followed by the introduction of the amine group. One common synthetic route includes the reaction of 2,2,3,3-tetramethylcyclopropane with methylamine under specific conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow reactors or batch processing.
化学反応の分析
Types of Reactions: Methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like halides or tosylates.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride may be used to study enzyme interactions or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a compound in drug discovery research. Its effects on biological systems can be studied to develop new therapeutic agents.
Industry: In the industrial sector, this compound may find use in the production of specialty chemicals or as a component in advanced materials.
作用機序
The mechanism by which methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would depend on the context in which the compound is used.
類似化合物との比較
2,2,3,3-Tetramethylcyclopropanecarboxylic acid: A cyclic analogue of valproic acid, used in anticonvulsant research.
2,2,3,3-Tetramethylcyclopropyl fentanyl: A synthetic opioid with potential forensic applications.
Uniqueness: Methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride is unique due to its specific structural features, which differentiate it from other compounds in its class
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms
特性
IUPAC Name |
N-methyl-1-(2,2,3,3-tetramethylcyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(2)7(6-10-5)9(8,3)4;/h7,10H,6H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFCLLXAPRGVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)CNC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B6599722.png)

![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-, 1,1-dimethylethyl](/img/structure/B6599733.png)


![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)


![2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine](/img/structure/B6599813.png)



